(3,4-Dimethylphenyl)(thiophen-2-yl)methanol (3,4-Dimethylphenyl)(thiophen-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13401149
InChI: InChI=1S/C13H14OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8,13-14H,1-2H3
SMILES: CC1=C(C=C(C=C1)C(C2=CC=CS2)O)C
Molecular Formula: C13H14OS
Molecular Weight: 218.32 g/mol

(3,4-Dimethylphenyl)(thiophen-2-yl)methanol

CAS No.:

Cat. No.: VC13401149

Molecular Formula: C13H14OS

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dimethylphenyl)(thiophen-2-yl)methanol -

Specification

Molecular Formula C13H14OS
Molecular Weight 218.32 g/mol
IUPAC Name (3,4-dimethylphenyl)-thiophen-2-ylmethanol
Standard InChI InChI=1S/C13H14OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8,13-14H,1-2H3
Standard InChI Key UXEJWIZVTUBBTK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C2=CC=CS2)O)C
Canonical SMILES CC1=C(C=C(C=C1)C(C2=CC=CS2)O)C

Introduction

(3,4-Dimethylphenyl)(thiophen-2-yl)methanol is a chemical compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which classifies it as an alcohol. Its molecular structure includes a dimethyl-substituted phenyl ring linked to a thiophene moiety via a methanol group. This compound is of interest in both medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Synthesis of (3,4-Dimethylphenyl)(thiophen-2-yl)methanol

The synthesis of this compound typically involves the reduction of a ketone precursor, such as (3,4-Dimethylphenyl)(thiophen-2-yl)methanone, using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether. This process converts the carbonyl group of the methanone into a hydroxyl group, yielding the methanol derivative.

Synthetic Route

  • Starting Materials: (3,4-Dimethylphenyl)(thiophen-2-yl)methanone.

  • Reduction Reaction: Use LiAlH4 in anhydrous ether to reduce the methanone group to a methanol group.

  • Purification: Recrystallization or chromatography may be used to purify the final product.

Biological Activities and Potential Applications

Compounds with similar structures to (3,4-Dimethylphenyl)(thiophen-2-yl)methanol have shown significant biological activities, including antibacterial and anti-inflammatory effects. The presence of a thiophene ring and a dimethylphenyl group imparts unique properties that could be exploited in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry: Potential use in developing drugs with antibacterial or anti-inflammatory properties.

  • Materials Science: Possible applications in the synthesis of materials with specific optical or electrical properties.

Future Research Directions

  • Biological Activity Studies: Investigate the compound's antibacterial and anti-inflammatory effects in more detail.

  • Materials Science Applications: Explore its use in synthesizing materials with unique properties.

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